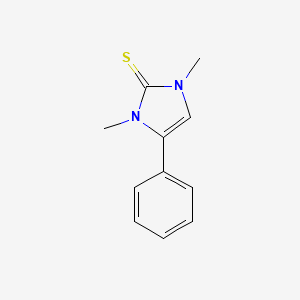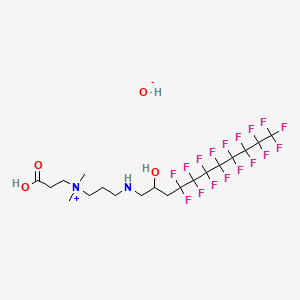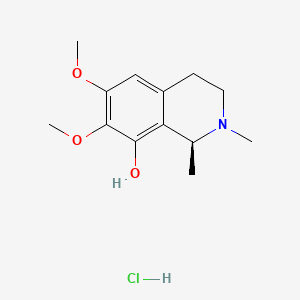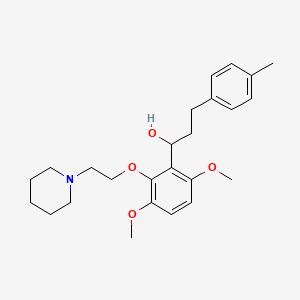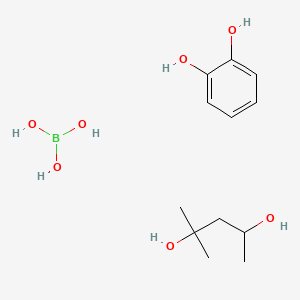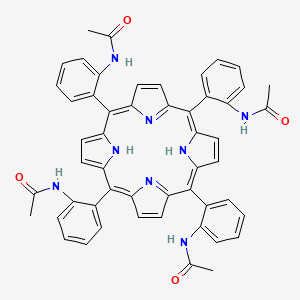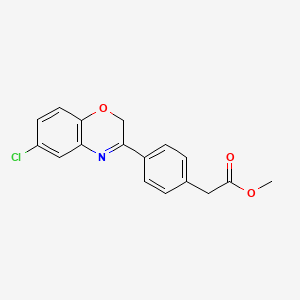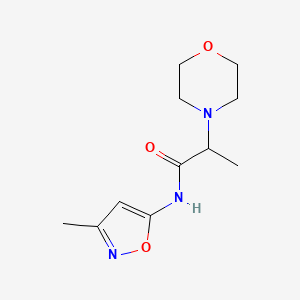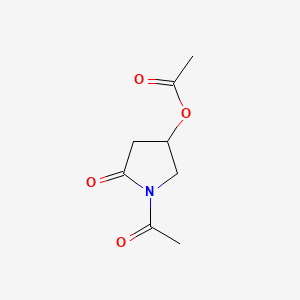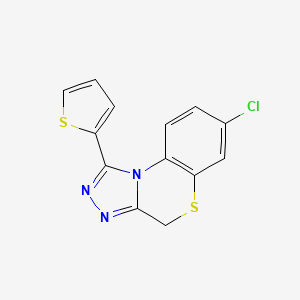
7-Chloro-1-(2-thienyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 4516605 is a chemical compound with a unique structure and properties that make it significant in various scientific fields. It is known for its applications in research and industry, particularly in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BRN 4516605 involves multiple steps, starting from readily available precursors. The specific synthetic route can vary, but it generally includes the following steps:
Initial Reaction: The starting material undergoes a reaction with a specific reagent under controlled conditions to form an intermediate compound.
Intermediate Transformation: The intermediate is then subjected to further reactions, such as oxidation or reduction, to modify its structure.
Final Formation: The final step involves the formation of BRN 4516605 through a specific reaction, such as a substitution or addition reaction, under precise temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of BRN 4516605 is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large reactors, continuous monitoring of reaction parameters, and purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: BRN 4516605 undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
BRN 4516605 has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe or marker in biological studies to understand various biochemical pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
BRN 4516605 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or functional groups. The comparison can focus on aspects such as:
Chemical Structure: Differences in the arrangement of atoms and functional groups.
Reactivity: Variations in how the compounds react under similar conditions.
Applications: Distinct uses in research, medicine, or industry.
Comparison with Similar Compounds
- Compound A
- Compound B
- Compound C
These comparisons help in understanding the specific advantages and limitations of BRN 4516605 in various applications.
Properties
CAS No. |
93299-97-9 |
|---|---|
Molecular Formula |
C13H8ClN3S2 |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
7-chloro-1-thiophen-2-yl-4H-[1,2,4]triazolo[3,4-c][1,4]benzothiazine |
InChI |
InChI=1S/C13H8ClN3S2/c14-8-3-4-9-11(6-8)19-7-12-15-16-13(17(9)12)10-2-1-5-18-10/h1-6H,7H2 |
InChI Key |
WWONTZZVVXTNMH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NN=C(N2C3=C(S1)C=C(C=C3)Cl)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



